![molecular formula C19H17N3S B3037095 3-[(氰基甲基)硫烷基]-1-(4-甲苯基)-5,6,7,8-四氢-4-异喹啉甲腈 CAS No. 439096-33-0](/img/structure/B3037095.png)
3-[(氰基甲基)硫烷基]-1-(4-甲苯基)-5,6,7,8-四氢-4-异喹啉甲腈
描述
The compound "3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile" is a multifaceted molecule that appears to be related to various heterocyclic compounds synthesized for different purposes, such as the search for new pharmaceuticals or materials with unique electronic properties. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which can offer insights into the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclisation reactions. For instance, 2-arylethyl isothiocyanates can cyclise to give 1-ethylthio- or 1-methylthio-3,4-dihydroisoquinoline, which are useful starting materials for the synthesis of other substituted dihydroisoquinolines . Similarly, multicomponent synthesis approaches are used to create substituted tetrahydroquinoline derivatives, as seen in the synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various techniques, including X-ray diffraction analysis. For example, the structure of a stable tetrahydroisoquinolinium dicyanomethylide was determined using this method . X-ray analysis was also used to determine the structure of a methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate . These analyses are crucial for confirming the molecular geometry and electronic structure of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds can vary significantly. For instance, intramolecular charge transfer (ICT) and dual fluorescence were observed in a planarized aminobenzonitrile derivative, which did not occur in related molecules with different substituents . This indicates that subtle changes in the molecular structure can have a significant impact on the chemical behavior of these compounds. The compound may also exhibit unique reactivity patterns that could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The ICT process in aminobenzonitrile derivatives is affected by the energy gap between excited states, which is determined by the molecular conformation . The solvatochromic properties of these compounds can also provide information about their dipole moments and how they interact with solvents . These properties are important for understanding the potential applications of the compound in various fields.
科学研究应用
合成和结构分析
- 该化合物及其相关衍生物主要涉及有机合成领域。例如,Klose、Reese 和 Song(1997 年)从与目标化合物结构相似的 2-氰乙基二硫化物制备了相关的硫转移剂 (Klose 等,1997)。这表明该化合物与合成其他复杂分子有关。
- Dyachenko、Nesterov、Dyachenko 和 Chernykh(2015 年)通过缩合反应合成了取代的四氢喹啉-3-甲腈,证明了该化合物在创建结构多样的分子中的用途 (Dyachenko 等,2015)。
生物学和药理学研究
- Chitra、Paul、Muthusubramanian、Manisankar、Yogeeswari 和 Sriram(2011 年)合成了杂芳硫代喹啉衍生物并评估了它们的抗结核活性。这表明相关化合物具有潜在的药用价值 (Chitra 等,2011)。
- Zaki、Radwan 和 El-Dean(2017 年)强调了此类分子在未来研究中进行药理活性研究的潜力 (Zaki 等,2017)。
化学性质和反应
- Mohamed、Abdel-Latif 和 Ahmed(2020 年)对四氢喹啉衍生物进行了 DFT 计算研究,阐明了类似化合物中的电子性质和电荷转移机制 (Mohamed 等,2020)。
- Prabakaran、Khan、Jin、Jeong 和 Manivel(2011 年)制备了具有芳基或芳基异喹啉硫烷基部分的硒二唑,表明该化合物在合成不同的杂环方面具有多功能性 (Prabakaran 等,2011)。
属性
IUPAC Name |
3-(cyanomethylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-13-6-8-14(9-7-13)18-16-5-3-2-4-15(16)17(12-21)19(22-18)23-11-10-20/h6-9H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUPHUJTZNVLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126151 | |
| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(4-methylphenyl)-4-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyanomethyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |
CAS RN |
439096-33-0 | |
| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(4-methylphenyl)-4-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439096-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(4-methylphenyl)-4-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)
![(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B3037017.png)
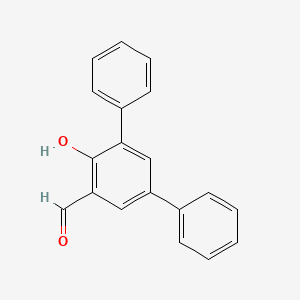
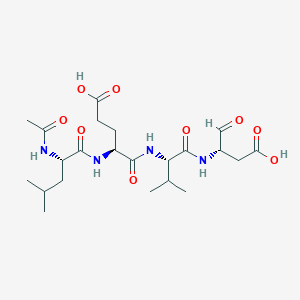
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3037023.png)
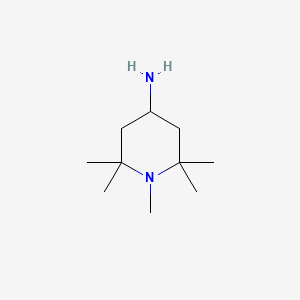
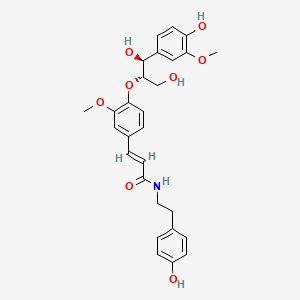
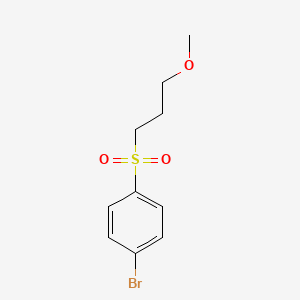
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3037029.png)
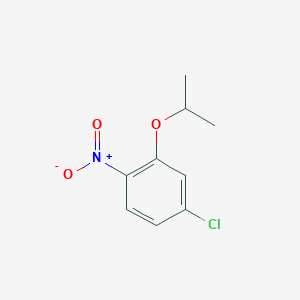
![5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037031.png)
![5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037032.png)